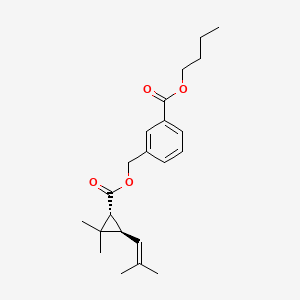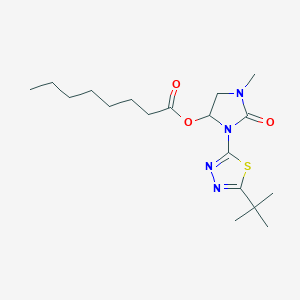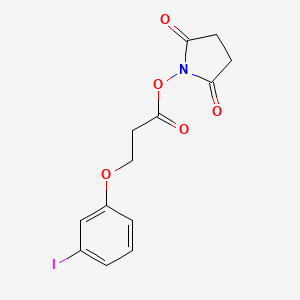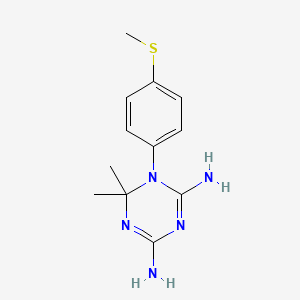![molecular formula C27H20N2O6 B12812110 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide CAS No. 908805-47-0](/img/structure/B12812110.png)
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide is a complex organic compound that belongs to the class of naphthoquinone derivatives These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide typically involves multiple steps, starting with the preparation of the naphthoquinone derivative. One common method involves the reaction of 1,4-naphthoquinone with an appropriate amine to form the amino-naphthoquinone intermediate . This intermediate is then reacted with a substituted phenyl compound under specific conditions to form the final product . The reaction conditions often include the use of solvents such as methanol or dimethylformamide (DMF) and may require heating or refluxing to achieve the desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography . The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the naphthoquinone moiety and the amide linkage, which can participate in different chemical transformations.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthoquinone moiety can lead to the formation of various oxidized derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets and pathways. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound potentially useful as an anticancer agent . Additionally, the compound’s ability to interact with enzymes and proteins involved in cellular processes can modulate their activity, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Methoxy-1,4-naphthoquinone: Another naphthoquinone derivative with a methoxy group, similar to the methoxyphenyl group in the target compound.
Amino-naphthoquinone derivatives: Compounds with similar amino-naphthoquinone structures, which exhibit comparable biological activities.
Uniqueness
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide stands out due to its unique combination of a naphthoquinone moiety and an amide linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
908805-47-0 |
|---|---|
Molecular Formula |
C27H20N2O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(2-methoxyphenyl)-2,4-dioxobutanamide |
InChI |
InChI=1S/C27H20N2O6/c1-35-25-13-7-6-12-20(25)29-27(34)24(32)15-22(30)18-10-4-5-11-19(18)28-21-14-23(31)26(33)17-9-3-2-8-16(17)21/h2-14,28H,15H2,1H3,(H,29,34) |
InChI Key |
AMUNALPHHIVLDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
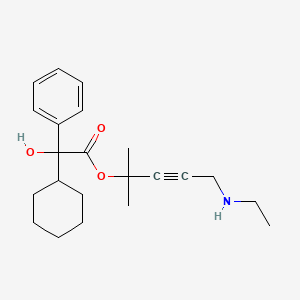


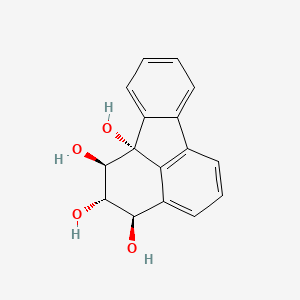
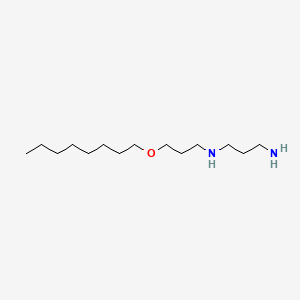
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
